6,7-Dihydropyrazolo[1,5-A]pyrazin-4(5H)-one
Übersicht
Beschreibung
6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives are a class of heterocyclic compounds that have garnered interest due to their potential biological activities and applications in medicinal chemistry. These compounds are characterized by a fused pyrazole and pyrazine ring system, which can be further substituted to yield a variety of derivatives with diverse properties and activities .
Synthesis Analysis
The synthesis of these compounds can be achieved through various methods. One approach involves a one-pot procedure where ethyl 1-(2-bromoethyl)-3-ferrocenyl-1H-pyrazole-5-carboxylate reacts with non-aromatic primary amines to yield novel 5-alkyl-2-ferrocenyl derivatives of this compound . Another method reported is an atom-economic synthesis that utilizes Sonogashira coupling followed by a two-step condensation with hydrazine hydrate, allowing for control over the diversity elements introduced into the molecule . Additionally, a green synthesis approach has been described for related pyrazole derivatives, which is catalyst-free and performed in water, highlighting the trend towards more environmentally friendly synthetic methods .
Molecular Structure Analysis
The molecular structures of these compounds are typically confirmed using a variety of analytical techniques. For instance, 1H NMR, 13C NMR, IR, HRMS, and X-ray diffraction analysis have been employed to characterize the novel 5-alkyl-2-ferrocenyl derivatives . These techniques provide detailed information about the molecular framework and the nature of substituents on the core structure.
Chemical Reactions Analysis
The chemical reactivity of this compound derivatives can be influenced by the substituents attached to the core structure. For example, the presence of a ferrocenyl group and alkyl chains can affect the electronic properties and thus the reactivity of the compound . The versatility of these compounds is further demonstrated by their ability to undergo various chemical transformations, such as the iminophosphorane-mediated annulation to yield pyrazolopyrimidinones .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The introduction of different substituents can lead to significant changes in properties such as solubility, melting point, and stability. For instance, the ferrocenyl derivatives synthesized in one study were evaluated for their inhibitory effects on A549 cell growth, indicating potential applications in cancer research . The synthesis methods employed can also impact the purity and yield of the final product, which are important factors in the development of pharmaceutical agents .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- Derivative Synthesis : Novel 5-alkyl-2-ferrocenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives were synthesized, with their structure characterized by methods like NMR, IR, and X-ray diffraction (Xie et al., 2008).
- Facile One-Pot Synthesis : A series of pyrazolo[1,5-a]pyrazine derivatives, including 7-hydroxy and 7-methoxy variants of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, were synthesized using a straightforward one-pot protocol (Zaremba et al., 2013).
Biological and Pharmacological Evaluation
- Cancer Cell Inhibition : Various synthesized derivatives showed inhibitory effects on the growth of A549 lung cancer cells. Some compounds, notably with 4-chlorophenyl groups, exhibited significant inhibitory effects, suggesting potential for cancer therapy (Zhang et al., 2008).
- Apoptosis Induction in Cancer Cells : Certain this compound derivatives effectively induced apoptosis in A549 lung cancer cells, highlighting their potential as cancer therapy agents (Pan et al., 2008).
Potential Applications in Mental Health Treatment
- mGlu5 Receptor Modulation : Derivatives of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one were investigated as potential positive allosteric modulators for the mGlu5 receptor, with implications in treating conditions like schizophrenia. However, CNS-related side effects limited further development (Conde-Ceide et al., 2016).
Novel Synthetic Approaches and Chemical Diversity
- Novel Synthetic Route : A new method to synthesize highly substituted chiral 6,7-dihydropyrazolo[1,5-a]pyrazin-8-ones was developed, showcasing the compound's versatility in creating diverse chemical structures (Gopalsamy & Shi, 2003).
- Lead-like Medicinally Important Derivatives : An efficient synthesis process for lead-like 4,5-dihydropyrazolo[1,5-a]pyrazin-6-ones was developed, demonstrating the compound's relevance in medicinal chemistry (Mujumdar et al., 2014).
Exploration in Various Medical Fields
- Antimicrobial Activity : Some derivatives of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one exhibited moderate anthelmintic activity against Nippostrongylus brasiliensis, indicating potential in antimicrobial applications (Quiroga et al., 1999).
- Mycobacterium ATP Synthase Inhibition : Derivatives were identified as inhibitors against Mycobacterium ATP synthase, demonstrating potential applications in treating tuberculosis (Surase et al., 2017).
Wirkmechanismus
Target of Action
The primary target of 6,7-Dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is the P2X7 receptor . This receptor is a member of the P2X family of non-selective cation channels that are gated by extracellular ATP. It is expressed abundantly in microglia in the brain and plays a crucial role in neuroinflammation .
Mode of Action
This compound acts as a negative allosteric modulator of the P2X7 receptor . This means it binds to a site on the receptor that is distinct from the ATP binding site, causing a conformational change that reduces the receptor’s response to ATP. This results in decreased activation of the receptor and reduced downstream signaling .
Biochemical Pathways
The P2X7 receptor is involved in the production of the proinflammatory cytokine IL-1β . By inhibiting the P2X7 receptor, this compound can potentially reduce the production of IL-1β and other proinflammatory mediators, thereby mitigating neuroinflammation .
Pharmacokinetics
The pharmacokinetic properties of this compound are optimized for brain penetration . This compound has suitable physicochemical properties and shows robust in vivo target engagement after oral dosing . It also has good metabolic stability, which contributes to its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include reduced activation of the P2X7 receptor and decreased production of proinflammatory mediators . This can lead to a reduction in neuroinflammation, which may have therapeutic benefits in conditions such as depression .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
6,7-Dihydropyrazolo[1,5-A]pyrazin-4(5H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been shown to interact with receptor-interacting protein kinase 1 (RIPK1), a crucial enzyme involved in necroptosis, a form of programmed cell death . The interaction between this compound and RIPK1 is characterized by the compound binding to the allosteric pocket of the enzyme, thereby inhibiting its activity and preventing necroptosis . Additionally, this compound has been found to modulate the activity of other proteins involved in inflammatory pathways, further highlighting its potential therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In human and mouse cellular assays, this compound has demonstrated potent anti-necroptotic activity, effectively inhibiting cell death induced by necroptosis . It influences cell function by modulating key cell signaling pathways, including those involved in inflammation and immune responses. Furthermore, this compound has been shown to affect gene expression, particularly genes associated with inflammatory cytokines, thereby altering cellular metabolism and promoting cell survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the allosteric pocket of receptor-interacting protein kinase 1 (RIPK1), acting as a type III inhibitor . This binding inhibits the kinase activity of RIPK1, preventing the phosphorylation events necessary for necroptosis to occur. Additionally, this compound may interact with other enzymes and proteins involved in inflammatory pathways, further contributing to its anti-necroptotic and anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on necroptosis and inflammation, suggesting its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound effectively inhibits necroptosis and reduces inflammation without causing significant adverse effects . At higher dosages, there may be threshold effects, including potential toxicity and adverse reactions . It is crucial to determine the optimal dosage range for therapeutic applications to maximize efficacy while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and effects. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolic process results in the formation of active metabolites that contribute to the overall pharmacological effects of the compound . Additionally, this compound may influence metabolic flux and alter metabolite levels, further impacting cellular function and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently transported across cell membranes, allowing it to reach its target sites within cells . Once inside the cells, this compound interacts with intracellular proteins and enzymes, facilitating its distribution to various cellular compartments . This efficient transport and distribution are essential for the compound’s therapeutic efficacy and biological activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic proteins and enzymes involved in necroptosis and inflammation . Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments, such as the nucleus or mitochondria . These targeting signals and modifications are critical for the compound’s ability to modulate cellular processes and exert its therapeutic effects .
Eigenschaften
IUPAC Name |
6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-6-5-1-2-8-9(5)4-3-7-6/h1-2H,3-4H2,(H,7,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQXAHBYDJPCHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)C(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717260 | |
Record name | 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80717260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
951626-38-3 | |
Record name | 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80717260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.